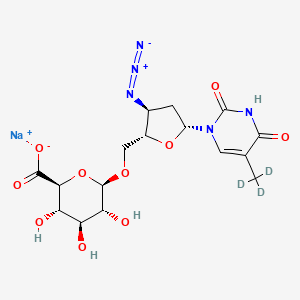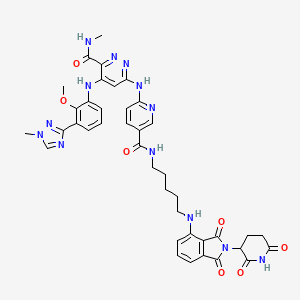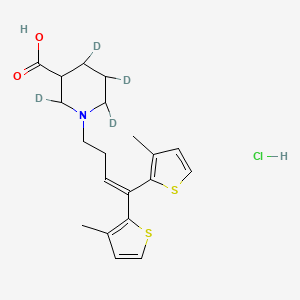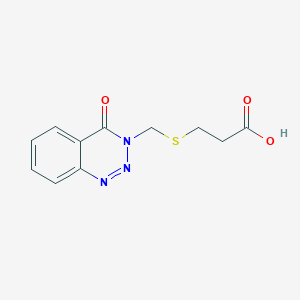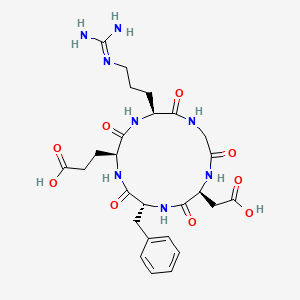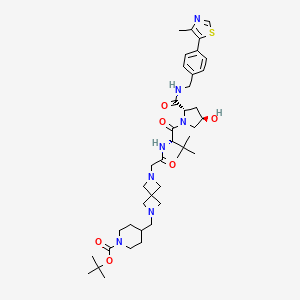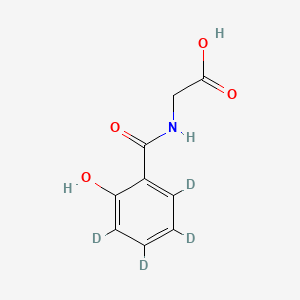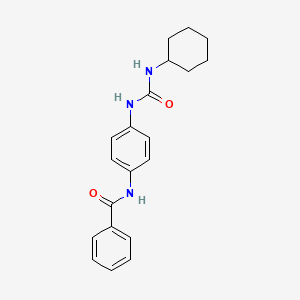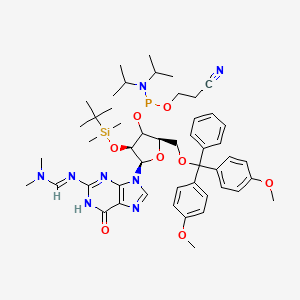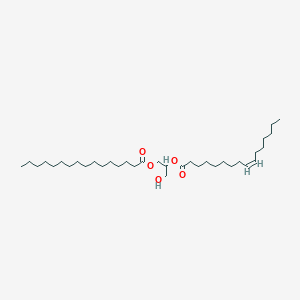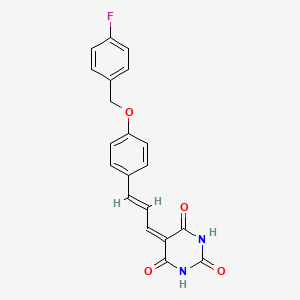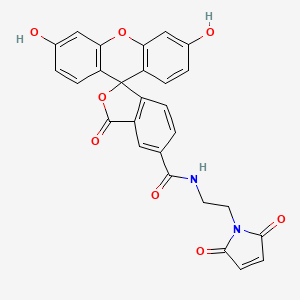
HIV-1 inhibitor-57
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-57 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-57 typically involves the incorporation of a pyridine moiety, which is a common feature in many HIV-1 integrase inhibitors . The synthetic route may include steps such as:
Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Functionalization of the pyridine ring: This involves introducing functional groups that enhance the inhibitory activity of the compound. Common reagents used in this step include halogenating agents and organometallic reagents.
Coupling reactions: These are used to attach additional moieties that improve the pharmacokinetic properties of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-57 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridine ring, potentially altering the compound’s activity.
Reduction: This can be used to convert ketones or aldehydes into alcohols, which may enhance the compound’s solubility.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups to fine-tune the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
Applications De Recherche Scientifique
HIV-1 inhibitor-57 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyridine-containing molecules.
Biology: Employed in studies to understand the mechanisms of HIV-1 integration and replication.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infection.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
Mécanisme D'action
HIV-1 inhibitor-57 exerts its effects by targeting the HIV-1 integrase enzyme, which is responsible for integrating viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the strand transfer reaction. This inhibition blocks the integration of viral DNA, thereby halting the replication cycle of HIV-1 .
Comparaison Avec Des Composés Similaires
HIV-1 inhibitor-57 can be compared with other integrase strand transfer inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique due to its specific structural features and binding affinity for the integrase enzyme. It may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties compared to other INSTIs .
Similar Compounds
The similar compounds listed above share the same mechanism of action but differ in their chemical structures and pharmacological profiles .
Propriétés
Formule moléculaire |
C25H24FN5O3S |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+ |
Clé InChI |
XMJKDGOWZBLCPA-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


